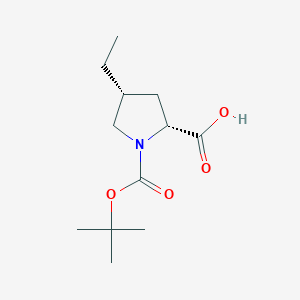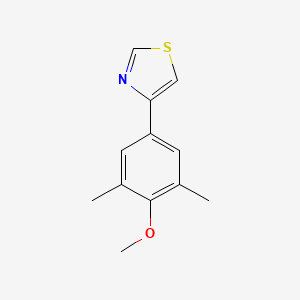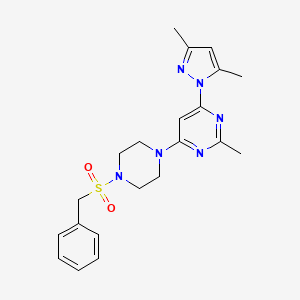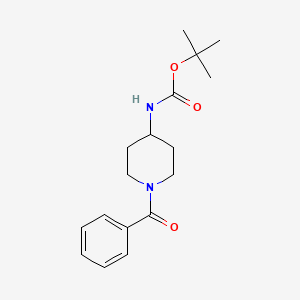
(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid" is a chiral molecule that is likely to be an intermediate or a building block in the synthesis of various pharmaceuticals or biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves stereoselective or enantioselective methods to ensure the correct chiral configuration. For example, the synthesis of a similar compound, "(3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid," employs a modified Pictet-Spengler reaction with high enantiomeric excess . Another related compound, "(2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine," is synthesized from ethyl crotonate and L-alanine, showcasing the use of diastereo and enantioselective reactions . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been studied using techniques like X-ray crystallography. For instance, "(1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid" has been analyzed to reveal the Z-configuration of the cyclopropane ring and the trans conformation of the peptide bond . Similarly, "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" has an envelope conformation of the pyrrolidine ring . These analyses provide a foundation for predicting the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often influenced by the functional groups present. For example, the tert-butoxycarbonyl (Boc) group is commonly used for protection of amines during synthesis and can be removed under acidic conditions. The presence of carboxylic acid groups also allows for the formation of esters or amides, which can be useful in further synthetic transformations. The papers do not provide specific reactions for the exact compound, but the general reactivity of similar structures can be inferred.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. For example, the presence of hydrogen bond donors and acceptors, such as hydroxyl or carboxyl groups, can influence solubility and crystal packing . The stereochemistry can affect the compound's physical properties, such as melting point and optical rotation, which are important for the characterization and purity assessment of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Crystal Structure and Stereoselectivity :The research conducted by Jagtap et al. (2016) on the synthesis of 2-aryl-thiazolidine-4-carboxylic acids illustrates the utility of related tert-butoxycarbonyl derivatives in nucleophilic addition reactions. This study not only explores the crystal structure and computational studies of the synthesized compounds but also delves into the stereoselectivity aspects of the synthesis, offering insights into the mechanistic pathways facilitated by tert-butoxycarbonyl protection (Jagtap, R. M., Rizvi, M., Dangat, Yuvraj B., & Pardeshi, S., 2016).
Antibacterial Activities :Song et al. (2015) explored the synthesis, characterization, and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, demonstrating the potential biomedical applications of compounds with tert-butoxycarbonyl protection. Their findings highlighted the dynamic kinetic resolution and antibacterial efficacy of these derivatives, showcasing the relevance of such compounds in the development of antibacterial agents (Song, Zhong-Cheng, Ma, Gaofeng, & Zhu, Hailiang, 2015).
Mechanistic Insights and Method Development
Reaction Mechanisms and Synthesis :Bartoli et al. (2007) provided a comprehensive study on the reaction of dicarbonates with carboxylic acids, catalyzed by weak Lewis acids. This research underscores the importance of tert-butyl alcohol and tert-butoxycarbonyl intermediates in synthesizing esters and anhydrides, contributing to our understanding of reaction mechanisms and offering a clean synthesis approach for these compounds (Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Marcantoni, E., Melchiorre, P., & Sambri, L., 2007).
Novel Chiral Auxiliaries
Chiral Auxiliary Applications :Studer, Hintermann, and Seebach (1995) discussed the synthesis and applications of a new chiral auxiliary, highlighting the pivotal role of tert-butyl-based compounds in asymmetric synthesis. Their work presents a foundational approach to utilizing tert-butoxycarbonyl-protected compounds as chiral auxiliaries, enhancing the efficiency and stereoselectivity of synthetic processes (Studer, A., Hintermann, T., & Seebach, D., 1995).
Wirkmechanismus
Target of Action
The compound “(2R,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine, which is a basic nitrogenous compound and forms part of many biologically active compounds. Pyrrolidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The Boc group can be removed under acidic conditions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are often involved in a wide range of biological processes .
Pharmacokinetics
The boc group can affect the solubility and permeability of the compound, which could influence its absorption and distribution .
Result of Action
Pyrrolidine derivatives can have a wide range of effects depending on their specific structure and the targets they interact with .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The Boc group, for example, can be removed under acidic conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFBERMUUFOGBV-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)




![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)
![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
![5-Benzyl-7-(4-ethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2550852.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)